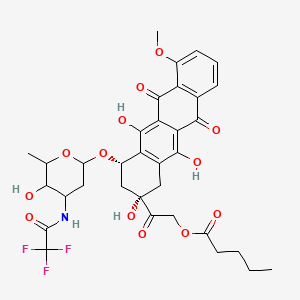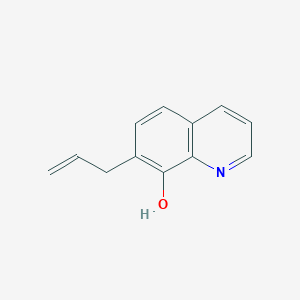
7-allylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-allylquinolin-8-ol is a chemical compound with the molecular formula C12H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline core with a prop-2-enyl group attached at the 7th position and a hydroxyl group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-allylquinolin-8-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with acrolein in the presence of a catalyst can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-allylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinolin-8-one derivatives.
Reduction: The compound can be reduced to form 7-prop-2-enylquinoline.
Substitution: The prop-2-enyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-Prop-2-enylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-allylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-allylquinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8th position allows it to form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. Additionally, the prop-2-enyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
7-Methylquinolin-8-ol: Has a methyl group instead of a prop-2-enyl group, affecting its reactivity and applications.
7-Ethylquinolin-8-ol: Contains an ethyl group, leading to variations in its chemical behavior and biological activity
Uniqueness
7-allylquinolin-8-ol is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
5541-69-5 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
7-prop-2-enylquinolin-8-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-3,5-8,14H,1,4H2 |
InChI Key |
QDPZZFJBSANDES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


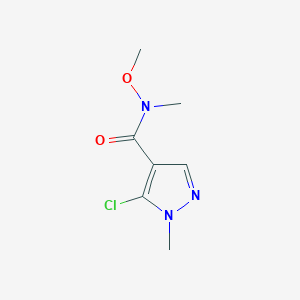

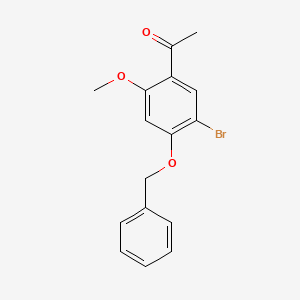
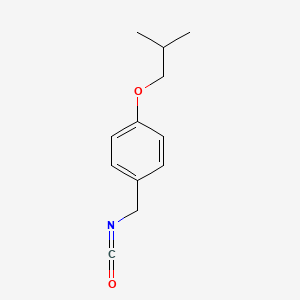
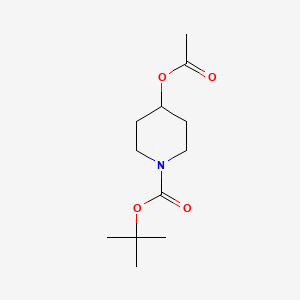
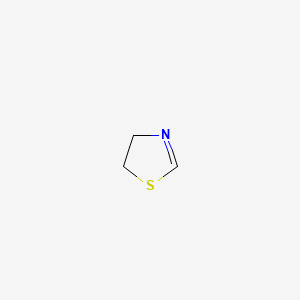


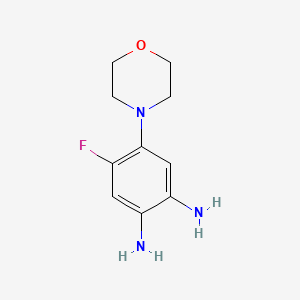
![(1R,5S)-7-methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B8809812.png)
![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)
